

A Technical Guide to the Certificate of Analysis for Harmane-d4

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Compound of Interest

Compound Name: Harmane-d4

Cat. No.: B12375128

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This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Harmane-d4**. Understanding the CoA is critical for ensuring the quality, identity, and purity of this stable isotope-labeled internal standard, which is essential for its reliable use in quantitative bioanalytical studies. This document outlines the key analytical tests performed, presents representative data in a structured format, and details the experimental protocols employed for verification.

Product Identification and Specifications

Harmane-d4 is the deuterated form of Harmane, a fluorescent beta-carboline alkaloid. It is commonly used as an internal standard in mass spectrometry-based analytical methods. The CoA first provides fundamental information about the material.

Identifier	Information
Product Name	Harmane-d4
Chemical Name	1-methyl-9H-pyrido[3,4-b]indole-d4
CAS Number	2012598-89-7[1][2]
Molecular Formula	C ₁₂ H ₆ D ₄ N ₂ [1][2][3]
Molecular Weight	186.25 g/mol [1][2][3]
Physical Form	Typically supplied as a solid or a certified solution in methanol.[1]

Quantitative Analysis Summary

The core of the CoA is the summary of quantitative tests performed to certify the material. These tests confirm the purity, identity, and isotopic enrichment of the **Harmane-d4** lot. The following table summarizes typical results.

Analytical Test	Methodology	Acceptance Criteria	Representative Result
Chemical Purity	High-Performance Liquid Chromatography (HPLC)	≥ 98.0%	99.5%
Isotopic Purity	Mass Spectrometry (MS)	≥ 98% Deuterated	99.2% (d4)
Identity Confirmation	¹ H Nuclear Magnetic Resonance (¹ H-NMR)	Conforms to structure	Conforms
Residual Solvents	Gas Chromatography-Mass Spectrometry (GC-MS)	≤ 0.5%	< 0.1% (Methanol)

Detailed Experimental Protocols

Detailed and transparent methodologies are crucial for the end-user to understand how the quality of the standard was assessed.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This test determines the percentage of the analyte of interest compared to any potential impurities.

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: Return to 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: The **Harmane-d4** standard is accurately weighed and dissolved in methanol to a final concentration of approximately 1 mg/mL.

- Purity Calculation: The area percentage of the main peak relative to the total peak area is calculated.

Isotopic Purity by Mass Spectrometry (MS)

This analysis confirms the degree of deuterium incorporation and measures the percentage of the desired deuterated species (d4) relative to other isotopic variants (d0 to d3).

- Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) coupled with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Scan Mode: Full scan.
- Scan Range: m/z 150-250.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 320 °C.
- Sample Infusion: The sample is diluted in 50:50 methanol:water and infused directly into the source.
- Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled Harmane (m/z 183.09) and **Harmane-d4** (m/z 187.11) are compared to calculate the isotopic purity.

Identity Confirmation by ¹H-NMR Spectroscopy

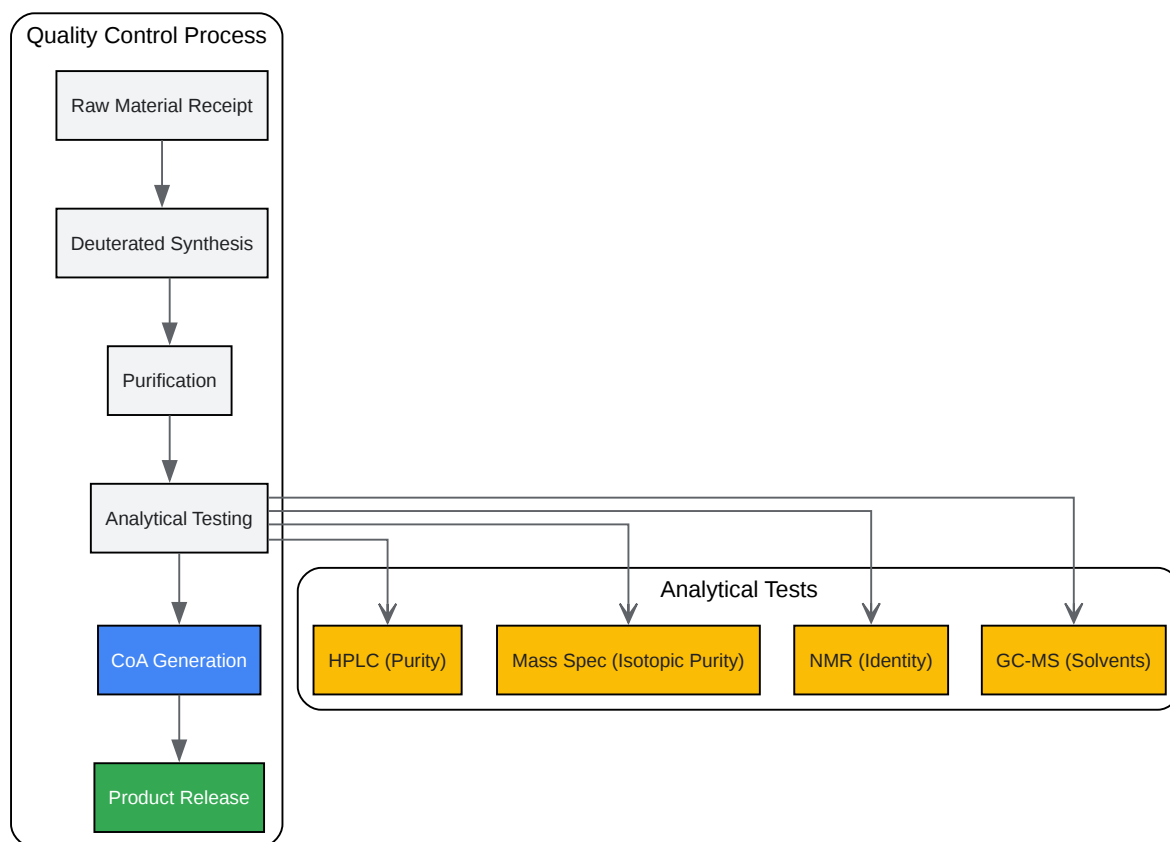
Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the compound. For a deuterated standard, the absence or significant reduction of proton signals at specific deuterated positions confirms the isotopic labeling.

- Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
- Solvent: Methanol-d4 (CD₃OD) is often used as the NMR solvent.[4]

- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Experiment: Standard ^1H -NMR acquisition.
- Data Interpretation: The resulting spectrum is compared to the spectrum of a non-deuterated Harmane reference standard. The absence of proton signals at the deuterated positions confirms the identity and successful labeling of **Harmane-d4**.

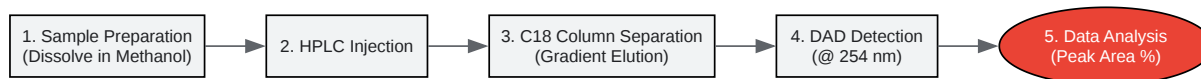
Visualized Workflows and Structures

Diagrams provide a clear and immediate understanding of complex processes and relationships.



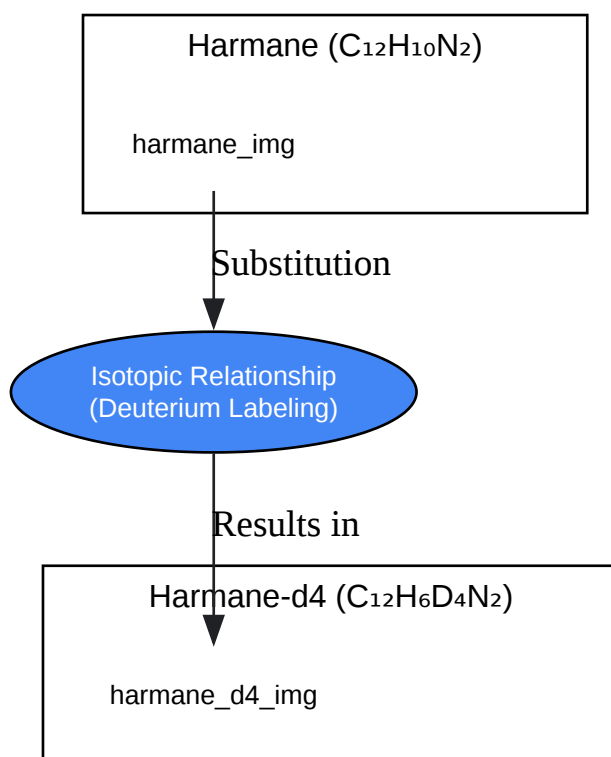
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Caption: Logical workflow for the generation of a Certificate of Analysis.



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Caption: Experimental workflow for chemical purity analysis by HPLC.



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